molecular formula C56H81N13O10S B12118154 H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH

Cat. No.: B12118154
M. Wt: 1128.4 g/mol
InChI Key: OBPWCMITEMLEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH is a synthetic peptide, also known as thrombospondin-1 (1016-1023). It is composed of eight amino acids: arginine, phenylalanine, tyrosine, valine, valine, methionine, tryptophan, and lysine. This peptide sequence is derived from thrombospondin-1, a glycoprotein involved in cell-to-cell and cell-to-matrix communication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in cancer, wound healing, and cardiovascular diseases.

    Industry: Utilized in the development of biomaterials and drug delivery systems

Mechanism of Action

The mechanism of action of H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH involves its interaction with cell surface receptors and extracellular matrix components. It binds to receptors such as CD47 and integrins, modulating cell adhesion, migration, and survival. The peptide can trigger signaling pathways that influence cell behavior, including the activation of kinases and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH is unique due to its specific sequence, which is essential for its biological activity. The presence of tryptophan and lysine residues at the C-terminus enhances its binding affinity to receptors and its ability to modulate cell signaling pathways .

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPWCMITEMLEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H81N13O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1128.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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